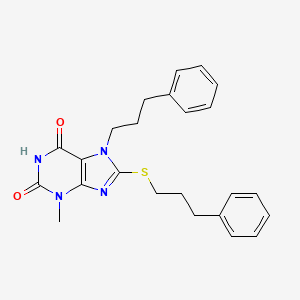
3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly referred to as MRS2578 and is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by ATP and ADP. They play a crucial role in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmission.
Mécanisme D'action
MRS2578 acts as a selective antagonist of the P2Y1 receptor and blocks the binding of ATP and ADP to the receptor. This inhibition of P2Y1 receptor activation leads to a reduction in platelet aggregation and thrombus formation. MRS2578 has also been shown to inhibit the release of glutamate in the brain, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
MRS2578 has been shown to have several biochemical and physiological effects. It can reduce platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. MRS2578 can also reduce infarct size and improve neurological function in animal models of ischemic stroke. Additionally, MRS2578 has been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MRS2578 is a potent and selective antagonist of the P2Y1 receptor and has been extensively studied for its pharmacological properties. It is a well-established compound and can be easily synthesized using the reported method. However, MRS2578 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MRS2578 has a short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of MRS2578. One area of research is the development of more potent and selective P2Y1 receptor antagonists. These compounds may have improved pharmacological properties and could be used in the treatment of thrombotic disorders and ischemic stroke. Another area of research is the investigation of the anxiolytic effects of MRS2578. This could lead to the development of new treatments for anxiety disorders. Finally, the study of the biochemical and physiological effects of MRS2578 could lead to a better understanding of the role of P2Y1 receptors in various physiological processes.
Méthodes De Synthèse
The synthesis of MRS2578 involves the condensation of 3-phenylpropylamine with 2,6-dioxopurine-3-carboxylic acid, followed by the introduction of a phenylpropylsulfanyl group at the N8 position of the purine ring. The final product is obtained after purification by column chromatography. The synthesis of MRS2578 has been reported in several research articles and is a well-established method.
Applications De Recherche Scientifique
MRS2578 has been extensively studied for its pharmacological properties and has been used in various scientific research studies. It is a potent and selective antagonist of the P2Y1 receptor and has been shown to exhibit antiplatelet and antithrombotic effects. MRS2578 has also been studied for its potential use in the treatment of ischemic stroke, as it can reduce the infarct size and improve neurological function in animal models. Additionally, MRS2578 has been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models.
Propriétés
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-27-21-20(22(29)26-23(27)30)28(16-8-14-18-10-4-2-5-11-18)24(25-21)31-17-9-15-19-12-6-3-7-13-19/h2-7,10-13H,8-9,14-17H2,1H3,(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQVRJJQPRKZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

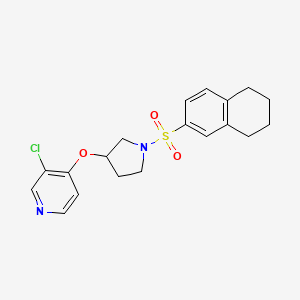
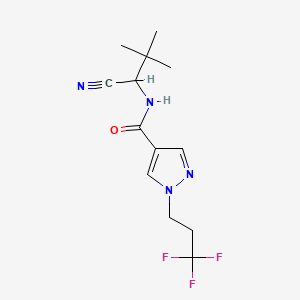
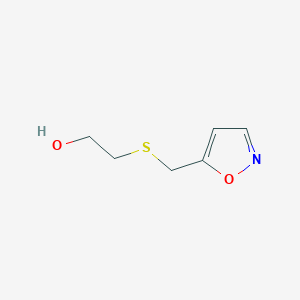
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)
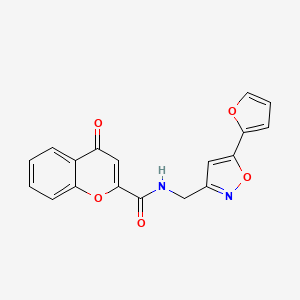
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)
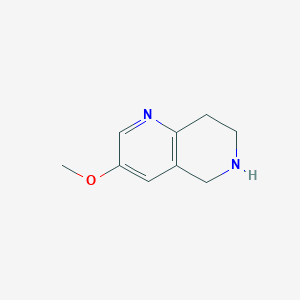
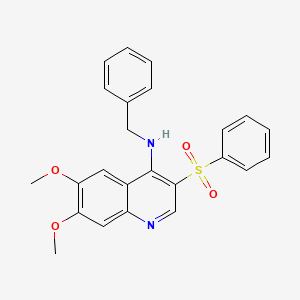

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)
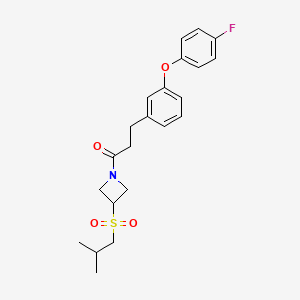
![5-(3,4-dimethoxyphenyl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2625451.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)